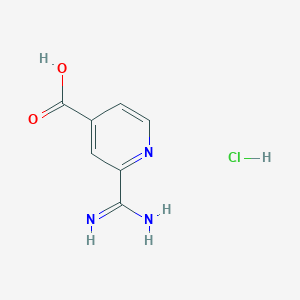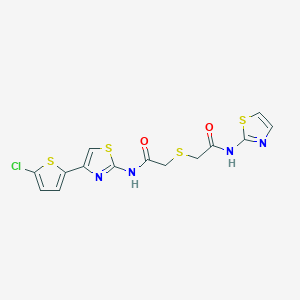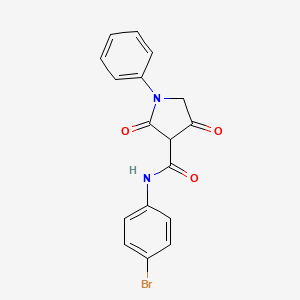![molecular formula C20H21N3O4S2 B2401978 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1260948-63-7](/img/structure/B2401978.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C19H20ClN3O3S2. It has a molecular weight of 438.0 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl group, a butyl group, and a 2,3-dihydro-1,4-benzodioxin-6-yl group . The exact 3D conformer and other structural details would require more specific computational chemistry analyses.Physical And Chemical Properties Analysis
This compound has a molecular weight of 438.0 g/mol. It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 437.0634615 g/mol. It has a topological polar surface area of 125 Ų and a heavy atom count of 28 .Wissenschaftliche Forschungsanwendungen
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Research by Gangjee et al. (2008) has demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold, notably compounds with substitutions at the 5-position, exhibit potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual action suggests potential for these compounds in anticancer therapies, as they target key enzymes involved in DNA synthesis and repair. The study emphasizes the importance of the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold for developing potent inhibitors with applications in cancer treatment (Gangjee et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016) and (2017) have conducted crystal structure analyses of compounds closely related to the queried chemical, focusing on the structural characteristics and the intramolecular hydrogen bonding that stabilizes their folded conformation. These studies provide insights into the molecular geometry and interactions that could influence the biological activity of such compounds (Subasri et al., 2016); (Subasri et al., 2017).
Anticancer and Antimicrobial Potentials
Further research into derivatives of thieno[2,3-d]pyrimidine has explored their synthesis and evaluation for anticancer and antimicrobial activities. Horishny, Arshad, and Matiychuk (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating significant cytotoxic effects against leukemia cell lines. This highlights the potential for developing new therapeutic agents targeting cancer and infectious diseases (Horishny et al., 2021).
Heterocyclic Synthesis and Biological Activity
Investigations into the synthesis of novel heterocyclic compounds using thieno[2,3-d]pyrimidine derivatives as starting materials have also been reported. These studies focus on creating new molecular entities with potential biological activities, further emphasizing the versatility and significance of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-3-7-23-19(25)18-14(6-10-28-18)22-20(23)29-12-17(24)21-13-4-5-15-16(11-13)27-9-8-26-15/h4-6,10-11H,2-3,7-9,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGNUSHGSOYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)
![Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2401904.png)





![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)




![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)